MAZ51

Descripción

Propiedades

IUPAC Name |

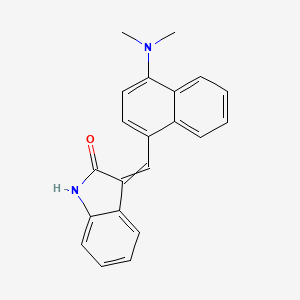

3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCXONOPGCDDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163655-37-6 | |

| Record name | 3-(4-Dimethylaminonaphthalen-1-ylmethylene)-1,3-dihydroindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

MAZ51: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAZ51 is a synthetic, cell-permeable indolinone compound that has been identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] Its mechanism of action primarily involves the competitive inhibition of ATP binding to the VEGFR-3 kinase domain, thereby blocking ligand-induced autophosphorylation and subsequent downstream signaling.[1] This inhibitory activity has significant implications for processes regulated by VEGFR-3, most notably lymphangiogenesis, making this compound a valuable tool for cancer research and a potential therapeutic agent.[4][5] Interestingly, recent studies have also uncovered a VEGFR-3-independent mechanism of action in specific cancer cell types, such as glioma cells, where this compound induces cell cycle arrest and morphological changes through alternative signaling pathways.[3][6] This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: VEGFR-3 Inhibition

This compound acts as a reversible and ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1] At low micromolar concentrations (≤5 µM), it demonstrates high selectivity for VEGFR-3, effectively blocking the autophosphorylation induced by its ligands, VEGF-C and VEGF-D.[1] This selectivity is a key feature, as significantly higher concentrations (approximately 50 µM) are required to elicit even partial inhibition of the closely related VEGFR-2.[1][7][8] Furthermore, this compound shows no significant inhibitory activity against other receptor tyrosine kinases, including EGFR, IGF-1R, and PDGFRβ, at concentrations up to 50 µM.[2]

The binding of VEGF-C or VEGF-D to VEGFR-3 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation event creates docking sites for downstream signaling molecules, leading to the activation of pathways that promote cell proliferation, migration, and survival. The primary downstream cascade affected by VEGFR-3 signaling is the Akt pathway.[7][8] By blocking the initial phosphorylation step, this compound effectively abrogates the entire downstream signaling cascade, leading to the inhibition of lymphangiogenesis and the proliferation of VEGFR-3-expressing cells.[4][5]

Signaling Pathway: VEGFR-3 Inhibition

Caption: Canonical signaling pathway of this compound as a VEGFR-3 inhibitor.

Alternative Mechanism of Action in Glioma Cells

In a surprising departure from its established role as a VEGFR-3 inhibitor, studies on C6 and U251MG glioma cell lines have revealed a distinct mechanism of action.[6] In these cells, this compound does not inhibit, but rather appears to increase the tyrosine phosphorylation of VEGFR-3.[6] Despite this, this compound effectively induces dramatic morphological changes, including cell rounding, and causes cell cycle arrest at the G2/M phase.[3][6]

This VEGFR-3-independent activity is mediated through the activation of the Akt/GSK3β and RhoA signaling pathways.[3][6] Treatment with this compound leads to a dose-dependent increase in the phosphorylation of Akt and its downstream target GSK3β, alongside the activation of RhoA.[6] These pathways are known to be critical regulators of cytoskeletal dynamics and cell cycle progression. This selective targeting of transformed glioma cells, while sparing primary cortical astrocytes, suggests a novel therapeutic avenue for this aggressive brain cancer.[6]

Signaling Pathway: Glioma Cell-Specific Action

Caption: VEGFR-3-independent signaling of this compound in glioma cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of this compound across various experimental systems.

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ (VEGFR-3 Inhibition) | 1 µM | VEGFC-stimulated cells | [9] |

| IC₅₀ (Cell Proliferation) | 2.7 µM | PC-3 (Prostate Cancer) | [7][8] |

| IC₅₀ (Cell Proliferation) | 0.054 mg/mL (24h) | B16-F10 (Melanoma) | [10] |

| IC₅₀ (Cell Proliferation) | 0.032 mg/mL (48h) | B16-F10 (Melanoma) | [10] |

| IC₅₀ (Cell Proliferation) | 0.012 mg/mL (72h) | B16-F10 (Melanoma) | [10] |

| Effective Concentration | Effect | Cell Line / System | Reference |

| ≤ 5 µM | Specific inhibition of VEGF-C/D-induced VEGFR-3 phosphorylation | PAE Cells | [1] |

| 3 µM | Blockade of VEGF-C-induced VEGFR-3 and Akt phosphorylation | PC-3 Cells | [7][8] |

| 2.5 - 5.0 µM | Induction of G2/M cell cycle arrest and cell rounding | C6 and U251MG Glioma Cells | [6] |

| ~ 50 µM | Partial inhibition of VEGFR-2 phosphorylation | PAE Cells | [1] |

| In Vivo Dosage | Effect | Animal Model | Reference |

| 8 mg/kg (i.p. daily) | Significant suppression of tumor growth | MT450 rat mammary carcinoma | [2] |

| 10 mg/kg/day (i.p.) | Inhibition of hypoxia-induced pulmonary hypertension | Mice | [11] |

Experimental Protocols

Detailed below are the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

VEGFR Phosphorylation Assay

-

Objective: To determine the inhibitory effect of this compound on ligand-induced VEGFR phosphorylation.

-

Methodology:

-

Cell Culture: Cells (e.g., Porcine Aortic Endothelial (PAE) cells or human prostate cancer PC-3 cells) are cultured to near confluence in appropriate media.[1][7][8]

-

Starvation: Cells are serum-starved for a period (e.g., 4 hours) to reduce basal receptor phosphorylation.[11]

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 4 hours).[7][8][12]

-

Ligand Stimulation: Cells are stimulated with a specific ligand, such as VEGF-C (e.g., 50 ng/mL), for a short period (e.g., 20 minutes) to induce receptor phosphorylation.[7][8]

-

Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Cell lysates are incubated with an antibody specific for the receptor of interest (e.g., anti-VEGFR-3). The antibody-receptor complexes are then captured using Protein A/G-agarose beads.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-phosphotyrosine antibody to detect phosphorylated receptors. The membrane is then stripped and re-probed with an antibody for the total receptor as a loading control.[7][8]

-

Cell Proliferation and Viability Assays

-

Objective: To quantify the effect of this compound on the proliferation and viability of cancer cells.

-

Methodologies:

-

MTT Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[8]

-

MTT reagent (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 450 nm), which is proportional to the number of viable cells.[8]

-

-

BrdU Incorporation Assay:

-

This assay measures DNA synthesis during cell proliferation.

-

Cells are treated with this compound as described above.

-

Bromodeoxyuridine (BrdU), a thymidine analog, is added to the culture medium and is incorporated into the DNA of proliferating cells.

-

Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

A colorimetric substrate is added, and the absorbance is measured to quantify cell proliferation.[8]

-

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cell Treatment: Glioma cells (e.g., C6, U251MG) are treated with this compound (e.g., 2.5 µM or 5.0 µM) for a set time, typically 24 hours.[6]

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a DNA-binding fluorescent dye such as propidium iodide (PI) or 7-amino-actinomycin D (7-AAD).[6]

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]

-

Experimental Workflow: Characterizing this compound Activity

Caption: A typical experimental workflow for characterizing this compound's activity.

References

- 1. VEGFR3 Kinase Inhibitor, this compound [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

- 7. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

- 8. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. glpbio.com [glpbio.com]

MAZ51: A Technical Guide to its Effects on Lymphangiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue homeostasis, and various pathological conditions, including tumor metastasis and inflammation. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) and its ligands, VEGF-C and VEGF-D. The indolinone compound, MAZ51, has emerged as a potent and selective inhibitor of VEGFR-3 tyrosine kinase activity, making it a valuable tool for studying the mechanisms of lymphangiogenesis and a potential therapeutic agent for diseases characterized by excessive lymphatic vessel growth. This technical guide provides an in-depth overview of the effects of this compound on lymphangiogenesis, detailing its mechanism of action, summarizing key quantitative data, and providing established experimental protocols.

Mechanism of Action: Inhibition of VEGFR-3 Signaling

This compound exerts its biological effects primarily by inhibiting the autophosphorylation of VEGFR-3 upon ligand binding.[1][2] This ATP-competitive inhibition prevents the activation of downstream signaling cascades that are crucial for lymphatic endothelial cell (LEC) proliferation, migration, and survival.[1][3]

The binding of VEGF-C or VEGF-D to VEGFR-3 on the surface of LECs induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of two major downstream pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][3][4] The PI3K/Akt pathway is primarily associated with cell survival and proliferation, while the ERK pathway is also involved in proliferation and migration.[3][4]

This compound, by blocking the initial phosphorylation of VEGFR-3, effectively shuts down these downstream signals, thereby inhibiting the cellular processes that drive the formation of new lymphatic vessels.

Figure 1: this compound inhibits the VEGF-C/VEGFR-3 signaling pathway.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on various cellular processes have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound on Cell Viability and Proliferation

| Cell Line | Assay Type | Parameter | This compound Concentration | Result | Reference |

| PC-3 (Prostate Cancer) | MTT Assay | IC50 | 2.7 µM | - | [5] |

| PrEC (Prostate Epithelial) | MTT Assay | IC50 | 7.0 µM | - | [5] |

| LNCaP (Prostate Cancer) | MTT Assay | IC50 | 6.0 µM | - | [5] |

| DU145 (Prostate Cancer) | MTT Assay | IC50 | 3.8 µM | - | [5] |

| PC-3 (Prostate Cancer) | BrdU Incorporation | Proliferation Inhibition | 1-10 µM (48h) | Concentration-dependent decrease | [5] |

| Human Endothelial Cells | Proliferation Assay | Proliferation Inhibition | Not specified | Blocks proliferation | [6] |

Table 2: In Vitro Efficacy of this compound on Cell Migration and VEGFR-3 Phosphorylation

| Cell Line | Assay Type | Parameter | This compound Concentration | Result | Reference |

| PC-3 (Prostate Cancer) | Transwell Migration | Migration Inhibition | 3 µM | Marked decrease in VEGF-C-induced migration | [7] |

| PC-3 (Prostate Cancer) | Co-immunoprecipitation | VEGFR-3 Phosphorylation | 3 µM (4h pre-treatment) | Complete block of VEGF-C-induced phosphorylation | [7] |

Table 3: In Vivo Efficacy of this compound on Lymphangiogenesis and Tumor Growth

| Animal Model | Assay Type | Parameter | This compound Dosage | Result | Reference |

| Mouse (EAE model) | Immunohistochemistry (Lyve-1) | Lymphangiogenesis | Not specified | Significantly reduced Lyve-1+ vessel area | [8] |

| Rat (Mammary Carcinoma) | Tumor Growth | Tumor Growth Inhibition | Not specified | Significantly inhibits tumor growth | [6] |

| Zebrafish | Microangiography | Lymphatic Capillary Development | 30 µM in water | Significantly fewer lymphatic capillaries | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to assess the effect of this compound on lymphangiogenesis.

In Vitro Lymphatic Endothelial Cell (LEC) Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Figure 2: Workflow for an in vitro LEC proliferation assay.

Methodology:

-

Cell Seeding: Seed primary human lymphatic endothelial cells (LECs) in a 96-well plate at a density of 1 x 104 cells/well in endothelial cell growth medium.

-

Starvation: After 24 hours, replace the growth medium with a serum-free basal medium and incubate for 4 hours to synchronize the cells.

-

Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulation: Add recombinant human VEGF-C (50 ng/mL) to the wells to stimulate proliferation.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

-

Detection: Remove the labeling medium, fix the cells, and denature the DNA. Add an anti-BrdU-POD antibody, followed by a substrate solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

In Vitro LEC Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of LECs in response to a chemoattractant.

Methodology:

-

Insert Preparation: Coat the top of a Transwell insert with a porous membrane (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Seed serum-starved LECs in the upper chamber of the Transwell insert in basal medium.

-

Chemoattractant: In the lower chamber, add basal medium containing VEGF-C (50 ng/mL) as a chemoattractant.

-

Treatment: Add this compound or vehicle control to both the upper and lower chambers.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Analysis: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several random fields under a microscope.

In Vitro LEC Tube Formation Assay

This assay evaluates the ability of LECs to form capillary-like structures, a hallmark of angiogenesis and lymphangiogenesis.

Methodology:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

-

Cell Seeding: Seed LECs onto the Matrigel-coated wells in basal medium containing VEGF-C (50 ng/mL) and this compound or vehicle control.

-

Incubation: Incubate the plate for 6-12 hours at 37°C.

-

Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Corneal Micropocket Assay

This in vivo model allows for the direct visualization and quantification of lymphangiogenesis.[10][11][12]

Figure 3: Workflow for the in vivo corneal micropocket assay.

Methodology:

-

Pellet Preparation: Prepare slow-release pellets containing a known amount of VEGF-C.

-

Animal Preparation: Anesthetize the mouse and create a small pocket in the center of the cornea using a surgical microscope.

-

Pellet Implantation: Implant the VEGF-C-containing pellet into the corneal pocket.

-

This compound Administration: Administer this compound or a vehicle control systemically (e.g., via intraperitoneal injection) daily.

-

Observation: Monitor the growth of new blood and lymphatic vessels from the limbus towards the pellet over several days using a slit-lamp microscope.

-

Analysis: At the end of the experiment, euthanize the animal, and enucleate the eye. Fix the cornea and perform whole-mount immunostaining with antibodies against lymphatic-specific markers (e.g., LYVE-1 or Podoplanin) and blood vessel markers (e.g., CD31).

-

Quantification: Quantify the area and length of the newly formed lymphatic vessels using fluorescence microscopy and image analysis software.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of VEGFR-3 signaling in lymphangiogenesis. Its ability to potently and selectively inhibit this pathway allows for the detailed study of the molecular and cellular mechanisms underlying lymphatic vessel formation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of lymphangiogenesis and to explore its therapeutic potential in various disease contexts. As research in this field continues, a deeper understanding of the intricacies of VEGFR-3 signaling and the effects of its inhibitors like this compound will undoubtedly pave the way for novel therapeutic strategies targeting lymphangiogenesis-related pathologies.

References

- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 2. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of VEGFR3 signaling in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease [mdpi.com]

- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

- 8. Neuroinflammation-induced lymphangiogenesis near the cribriform plate contributes to drainage of CNS-derived antigens and immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Blockade of vascular endothelial growth factor receptor-3 signaling inhibits fibroblast growth factor-2-induced lymphangiogenesis in mouse cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The corneal micropocket assay: a model of angiogenesis in the mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]

MAZ51: A Potent Inducer of Tumor Cell Apoptosis and Cell Cycle Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MAZ51 is a synthetic indolinone compound initially identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] Subsequent research has revealed its broader anti-cancer activities, including the induction of apoptosis and cell cycle arrest in a variety of tumor cell lines.[3][4] Notably, the mechanisms underlying these effects appear to be context-dependent, involving both VEGFR-3-dependent and -independent signaling pathways.[4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on tumor cell apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Data on this compound's Anti-Cancer Activity

The efficacy of this compound in inhibiting tumor cell growth and viability has been quantified across different cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) and its impact on cell cycle distribution.

Table 1: IC50 Values of this compound in Human Prostate Cancer and Normal Prostate Epithelial Cells

| Cell Line | Cell Type | IC50 (µM) |

| PC-3 | Androgen-independent prostate cancer | 2.7[5] |

| DU145 | Androgen-independent prostate cancer | 3.8[2] |

| LNCaP | Androgen-dependent prostate cancer | 6.0[2] |

| PrEC | Normal Prostate Epithelial Cells | 7.0[2] |

Table 2: Effect of this compound on Cell Cycle Distribution in Glioma Cells

| Cell Line | Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase |

| C6 (rat glioma) | Control (0.1% DMSO) | 65.2 ± 0.38 | 9.92 ± 0.16[1] |

| This compound (2.5 µM) | 23.3 ± 0.73 | 63.8 ± 1.73[1] | |

| This compound (5.0 µM) | 17.7 ± 0.61 | 70.2 ± 1.78[1] | |

| U251MG (human glioma) | Control | Not specified | 8.66[4] |

| This compound (2.5 µM) | Not specified | 77.8[4] | |

| This compound (5.0 µM) | Not specified | 85.8[4] |

Signaling Pathways of this compound-Induced Apoptosis and Cell Cycle Arrest

This compound has been shown to modulate distinct signaling pathways in different cancer types to exert its anti-tumor effects. In prostate cancer, its activity is linked to the inhibition of the VEGFR-3 signaling cascade. In contrast, in glioma cells, this compound induces cell cycle arrest and morphological changes through a VEGFR-3-independent mechanism involving the Akt/GSK3β and RhoA pathways.

VEGFR-3 Dependent Pathway in Prostate Cancer

In androgen-independent prostate cancer cells (PC-3), which exhibit high expression of VEGFR-3, this compound effectively inhibits the phosphorylation of VEGFR-3 induced by its ligand, VEGF-C.[5] This inhibition leads to the downstream suppression of the pro-survival Akt signaling pathway, ultimately contributing to the inhibition of cell proliferation and tumor growth.[5]

References

- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

- 2. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on MAZ51-Induced G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of G2/M cell cycle arrest by MAZ51, an indolinone-based compound. This document details the key signaling pathways involved, presents quantitative data from seminal studies, and offers detailed experimental protocols for the key assays used to elucidate these mechanisms.

Introduction

This compound is a synthetic indolinone initially developed as a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Subsequent research has revealed that this compound exhibits potent anti-proliferative effects in various cancer cell lines, including glioma, independent of its VEGFR-3 inhibitory activity.[1][2] A key mechanism underlying its anti-cancer properties is the induction of cell cycle arrest at the G2/M phase, thereby preventing mitotic entry and cell division.[1][2] This guide focuses on the signaling cascades initiated by this compound that culminate in this G2/M arrest, providing a valuable resource for researchers investigating novel anti-cancer therapeutics and cell cycle regulation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell cycle distribution in glioma cell lines, as reported in key studies.

Table 1: Effect of this compound on Cell Cycle Distribution in C6 Glioma Cells [3]

| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (0 µM this compound) | 55.4 | 33.1 | 11.5 |

| 2.5 µM this compound | 28.7 | 15.2 | 56.1 |

| 5.0 µM this compound | 15.3 | 8.9 | 75.8 |

Table 2: Effect of this compound on Cell Cycle Distribution in U251MG Human Glioma Cells [3]

| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (0 µM this compound) | 60.2 | 31.1 | 8.7 |

| 2.5 µM this compound | 10.1 | 12.1 | 77.8 |

| 5.0 µM this compound | 5.5 | 8.7 | 85.8 |

Table 3: Effect of this compound on the Activation of Key Signaling Proteins in C6 Glioma Cells [4]

| Treatment (24h) | Relative p-Akt (Ser473) Level | Relative p-GSK3β (Ser9) Level | Relative Active RhoA Level |

| Control (0 µM this compound) | 1.0 | 1.0 | 1.0 |

| 2.5 µM this compound | ~2.5 | ~2.8 | ~2.0 |

| 5.0 µM this compound | ~3.0 | ~3.5 | ~2.5 |

(Note: Relative levels are estimated from densitometric analysis of Western blots.)

Signaling Pathways

This compound-induced G2/M cell cycle arrest is primarily mediated through the activation of the Akt/GSK3β and RhoA signaling pathways.[1][2][5]

The precise molecular mechanism linking these pathways to the core cell cycle machinery is an area of active investigation. A putative pathway, based on the known functions of these signaling molecules, is proposed below.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of this compound are provided below.

-

Cell Lines: Rat C6 glioma and human U251MG glioma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound (e.g., from Selleck Chemicals) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

-

Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to attach overnight. The culture medium is then replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control.

This protocol is for staining cells with propidium iodide (PI) to analyze DNA content.

-

Harvesting: Cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and collected by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells are fixed for at least 30 minutes on ice.

-

Staining:

-

The fixed cells are centrifuged (e.g., 500 x g for 5 minutes) to remove the ethanol.

-

The cell pellet is washed twice with PBS.

-

The pellet is resuspended in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

The cells are incubated in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Data from at least 10,000 single-cell events are collected. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software (e.g., FlowJo, ModFit).

This protocol is for detecting the phosphorylation status of Akt and GSK3β.

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold PBS.

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Lysates are cleared by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on a 10-12% SDS-polyacrylamide gel.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH) diluted in 5% BSA/TBST.

-

The membrane is washed three times with TBST.

-

The membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The membrane is washed three times with TBST.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis can be performed to quantify relative protein levels.

This protocol outlines a G-LISA (GTPase-linked immunosorbent assay) for measuring active, GTP-bound RhoA.

-

Cell Lysis: Cells are lysed using the lysis buffer provided in a commercial G-LISA kit (e.g., from Cytoskeleton, Inc.).

-

Assay Procedure:

-

The protein concentration of the lysates is determined and equalized.

-

The lysates are added to a 96-well plate coated with a Rho-GTP-binding protein.

-

The plate is incubated to allow active RhoA to bind.

-

The wells are washed to remove unbound proteins.

-

A primary antibody specific for RhoA is added.

-

After incubation and washing, an HRP-conjugated secondary antibody is added.

-

A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.

-

-

Data Analysis: The amount of active RhoA is determined by comparing the signal from the samples to a standard curve or control samples.

Conclusion

This compound induces G2/M cell cycle arrest in glioma cells through a mechanism that is independent of its VEGFR-3 inhibitory activity.[1][2] The core signaling events involve the activation of the Akt/GSK3β and RhoA pathways.[1][2][5] This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the downstream effectors that directly link these signaling pathways to the inhibition of the Cyclin B1/CDK1 complex and the subsequent G2/M arrest. Such investigations will be crucial for the continued development of this compound and similar compounds as potential cancer therapeutics.

References

- 1. TGF-β-induced RhoA and p160ROCK activation is involved in the inhibition of Cdc25A with resultant cell-cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Wee1 and Cdc25 are controlled by conserved PP2A-dependent mechanisms in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

MAZ51: A Potent Inhibitor of Endothelial Cell Proliferation via VEGFR-3 Blockade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MAZ51, an indolinone-based compound, has emerged as a significant inhibitor of endothelial cell proliferation, a critical process in angiogenesis and lymphangiogenesis. This technical guide delineates the molecular mechanisms, key experimental data, and detailed protocols related to the action of this compound. Primarily, this compound functions as a selective antagonist of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), interfering with the downstream signaling cascades that promote cell growth and survival.[1][2][3] This document provides a comprehensive overview for researchers and professionals in drug development, summarizing quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, and lymphangiogenesis, the formation of new lymphatic vessels, are fundamental physiological processes. However, their dysregulation is a hallmark of numerous pathologies, including cancer, where they facilitate tumor growth and metastasis.[4] Vascular Endothelial Growth Factor Receptors (VEGFRs) and their ligands are central players in regulating these processes.[5] Specifically, VEGFR-3, activated by its ligands VEGF-C and VEGF-D, is predominantly expressed on lymphatic endothelial cells and plays a crucial role in lymphangiogenesis.[5]

This compound is a synthetic, cell-permeable indolinone that has been identified as a potent and selective inhibitor of VEGFR-3 tyrosine kinase activity.[1][3] By blocking the ligand-induced autophosphorylation of VEGFR-3, this compound effectively curtails downstream signaling pathways, leading to an inhibition of endothelial cell proliferation and, consequently, angiogenesis and lymphangiogenesis.[1][2] This guide provides an in-depth exploration of this compound's mechanism of action, its effects on endothelial cells, and the experimental framework for its study.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects primarily through the competitive inhibition of ATP binding to the catalytic domain of the VEGFR-3 tyrosine kinase.[1] This action prevents the autophosphorylation of the receptor upon ligand binding (VEGF-C or VEGF-D), a critical step in the activation of downstream signaling pathways.

Targeting VEGFR-3

This compound demonstrates a preferential inhibition of VEGFR-3 over other receptor tyrosine kinases, including VEGFR-2 at lower concentrations.[6][7] While it can inhibit VEGFR-2 phosphorylation at higher concentrations, its selectivity for VEGFR-3 at low micromolar concentrations makes it a valuable tool for dissecting the specific roles of this receptor in cellular processes.[7] Studies have shown that this compound does not significantly affect the ligand-induced autophosphorylation of other receptors like EGFR, IGF-1R, or PDGFRβ.[6]

Downstream Signaling Pathways

The binding of VEGF-C or VEGF-D to VEGFR-3 triggers receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This activation primarily initiates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is a major pathway promoting cell survival, proliferation, and migration.

This compound's inhibition of VEGFR-3 phosphorylation directly impedes the activation of the PI3K/Akt pathway.[8][9] This has been demonstrated by the reduced phosphorylation of Akt (at Ser473) in cells treated with this compound.[8][9] The inhibition of this central signaling node is a key contributor to the observed anti-proliferative effects of this compound on endothelial cells.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on cell proliferation have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cell Type | Assay | IC50 | Reference |

| PC-3 | Human Prostate Cancer | MTT Assay | 2.7 µM | [8][10] |

| B16-F10 | Murine Melanoma | Crystal Violet Assay | 0.03162 mg/mL (48h) | [11] |

| Human Endothelial Cells | Endothelial | Proliferation Assay | Not explicitly stated, but effective at low µM range | [2] |

Note: While the primary focus is on endothelial cells, data from other cell lines expressing VEGFR-3 are included for a broader context.

Dose-response studies have consistently shown that this compound inhibits cell proliferation in a concentration-dependent manner. For instance, in PC-3 cells, a decrease in cell proliferation was observed with this compound concentrations ranging from 1 to 10 µM over a 48-hour period.[7]

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments used to evaluate the effects of this compound on endothelial cell proliferation.

Cell Proliferation Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[12][13]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

DNA Synthesis Assay (BrdU)

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.

Materials:

-

Endothelial cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

BrdU labeling solution (10 µM in culture medium)[15]

-

Fixation/denaturation solution (e.g., 1-2.5 M HCl)

-

Anti-BrdU antibody

-

Enzyme-conjugated secondary antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: Two to four hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.

-

Fixation and Denaturation: At the end of the incubation, remove the medium and fix the cells. Denature the DNA by adding a solution like 1 N HCl and incubating for 10-60 minutes at room temperature.[16]

-

Antibody Incubation: Wash the cells and add the anti-BrdU primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.[16]

-

Secondary Antibody and Detection: Wash the cells and add the enzyme-conjugated secondary antibody. After incubation, add the substrate solution and allow the color to develop.

-

Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

In Vivo Studies

The anti-tumor and anti-angiogenic effects of this compound have also been demonstrated in vivo. In a xenograft mouse model using PC-3 prostate cancer cells, treatment with this compound significantly blocked tumor growth.[8] Similarly, in a murine mammary carcinoma model, this compound inhibited tumor growth in a dose-dependent manner and also reduced lymph node and lung metastases.[4] These findings underscore the therapeutic potential of targeting the VEGFR-3 signaling pathway with inhibitors like this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that effectively blocks endothelial cell proliferation by selectively inhibiting VEGFR-3. Its well-defined mechanism of action, centered on the blockade of the PI3K/Akt signaling pathway, makes it a subject of interest for further investigation in angiogenesis- and lymphangiogenesis-dependent diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound. Further studies focusing on its efficacy in various endothelial cell types and in more complex in vivo models will be crucial for its translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

- 8. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. MTT assay [bio-protocol.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]

In-Depth Technical Guide: MAZ51's Impact on the Akt/GSK3β Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

MAZ51 is an indolinone-based synthetic molecule initially characterized as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Its influence extends to critical downstream signaling cascades, most notably the Akt/GSK3β pathway, which governs fundamental cellular processes including proliferation, survival, and migration. However, the impact of this compound on this pathway is remarkably context-dependent, exhibiting opposing effects in different cancer cell lineages. In some contexts, such as prostate cancer, this compound functions as an inhibitor of Akt signaling downstream of VEGFR-3.[3][4] Conversely, in glioma cells, this compound has been shown to activate Akt/GSK3β phosphorylation through a mechanism independent of VEGFR-3 inhibition.[5] This guide provides a comprehensive technical overview of these divergent effects, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions.

Core Mechanism of Action

This compound was first identified as an ATP-competitive inhibitor that selectively targets the tyrosine kinase activity of VEGFR-3 (also known as Flt-4).[2] It demonstrates a preferential inhibition of VEGFR-3 (IC50 ≈ 5 µM) over VEGFR-2 (IC50 ≈ 50 µM).[3][4] The canonical signaling cascade initiated by the binding of ligands like VEGF-C to VEGFR-3 often involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[4] Therefore, the primary hypothesis for this compound's action is the blockade of this ligand-induced autophosphorylation of VEGFR-3, leading to the subsequent suppression of downstream effectors like Akt.[6][7]

However, accumulating evidence reveals a more complex mechanism. In certain tumor cell lines, this compound's effects are independent of VEGFR-3 expression or inhibition, suggesting the existence of off-target effects or alternative signaling interactions.[5][6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on this compound's efficacy in various cell lines and its impact on protein phosphorylation.

Table 1: this compound IC50 Values for Cell Viability

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation(s) |

| PC-3 | Prostate Cancer | 2.7 | 48 h | [3][4] |

| DU145 | Prostate Cancer | 3.8 | 48 h | [3][4] |

| LNCaP | Prostate Cancer | 6.0 | 48 h | [3][4] |

| PrEC | Normal Prostate Epithelial | 7.0 | 48 h | [3][4] |

Table 2: Modulation of Akt Phosphorylation by this compound

| Cell Line | This compound Conc. (µM) | Effect on Akt Phosphorylation (Ser473) | Exposure Time | Underlying Mechanism | Citation(s) |

| PC-3 | 1 - 3 | Inhibition | 48 h | Downstream of VEGFR-3 Inhibition | [3][4] |

| C6 Glioma | 2.5 - 5.0 | Activation / Increase | 6 - 24 h | Independent of VEGFR-3 Inhibition | [5] |

| U251MG Glioma | Not Specified | Activation / Increase | Not Specified | Independent of VEGFR-3 Inhibition | [5] |

Signaling Pathway Visualizations

The following diagrams illustrate the divergent effects of this compound on the Akt/GSK3β pathway.

Caption: this compound inhibiting the canonical VEGFR-3/Akt/GSK3β pathway in prostate cancer.

Caption: this compound activating Akt/GSK3β signaling in glioma cells, independent of VEGFR-3.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings.

Protocol: Western Blot for Phosphorylated Akt (Ser473)

This protocol is designed to assess the phosphorylation status of Akt in response to this compound treatment.[3][4][8][9]

1. Cell Culture and Treatment:

- Seed cells (e.g., PC-3 or C6 glioma) in 6-well plates and grow to 70-80% confluency.

- Treat cells with desired concentrations of this compound (e.g., 1 µM, 3 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).

2. Lysate Preparation:

- Aspirate culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

- Prepare samples by mixing 20-40 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.[9]

- Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

- Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]

- Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize protein bands using a chemiluminescence imaging system.

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.

Caption: Standard experimental workflow for Western blot analysis.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of viability to determine the IC50 of this compound.[3][10]

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of this compound in complete culture medium.

- Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle-only control.

- Incubate for the desired treatment period (e.g., 48 hours).

3. MTT Addition and Incubation:

- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

- Carefully aspirate the medium containing MTT.

- Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

- Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

- Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Discussion and Conclusion

The dual nature of this compound's effect on the Akt/GSK3β pathway underscores a critical principle in drug development: the action of a small molecule inhibitor can be highly dependent on the specific molecular landscape of the target cell.

-

In prostate cancer cells like PC-3, which exhibit high expression of VEGFR-3, this compound acts as a classical inhibitor.[3][11] By blocking VEGFR-3 phosphorylation, it effectively shuts down the downstream Akt survival pathway, leading to reduced proliferation and migration.[3][4]

-

In contrast, the findings in glioma cells suggest that this compound may have potent, biologically significant off-target effects.[5] The activation of Akt/GSK3β signaling, coupled with cell cycle arrest and morphological changes independent of VEGFR-3, points to engagement with other kinases or signaling nodes.[5] This highlights the importance of comprehensive target profiling and mechanistic studies in multiple cell backgrounds.

For researchers and drug developers, this compound serves as an important case study. While it holds therapeutic potential, its ultimate clinical application will depend on a thorough understanding of which cellular contexts lead to the desired inhibitory effect versus potentially unintended activating effects. Future investigations should aim to identify the specific off-target kinases responsible for Akt activation in glioma cells to fully elucidate its complex mechanism of action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

- 4. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

- 6. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

MAZ51's Dichotomous Role in Cellular Signaling: A Technical Guide on its Interaction with the RhoA Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor MAZ51 and its complex involvement with the RhoA signaling pathway. While primarily recognized as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), emerging evidence reveals a paradoxical role for this compound in modulating RhoA activity, a key regulator of the actin cytoskeleton, cell morphology, and cell cycle progression. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound

This compound, an indolinone-based synthetic molecule, was initially developed as a selective inhibitor of the VEGFR-3 tyrosine kinase.[1][2] It competitively binds to the ATP-binding site of the receptor, effectively blocking VEGF-C and VEGF-D-induced autophosphorylation of VEGFR-3.[3] This inhibitory action disrupts downstream signaling pathways, leading to anti-angiogenic and anti-lymphangiogenic effects, and has been shown to suppress tumor growth and metastasis in various cancer models.[4][5][6] However, further investigations have uncovered a non-canonical mechanism of action for this compound, particularly its ability to activate the RhoA signaling pathway in certain cellular contexts, independent of its effects on VEGFR-3.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Inhibitory Concentrations of this compound against VEGFR-3 and Cell Proliferation

| Parameter | Cell Line | Value | Reference |

| IC50 (Proliferation) | PC-3 (Prostate Cancer) | 2.7 µM | [7][8] |

| Effective Concentration (VEGFR-3 Phosphorylation Inhibition) | PC-3 (Prostate Cancer) | 3 µM | [7][8] |

| Effective Concentration (VEGFR-3 Inhibition) | Porcine Aortic Endothelial (PAE) Cells | ≤5 µM | |

| Concentration for Partial VEGFR-2 Inhibition | Porcine Aortic Endothelial (PAE) Cells | 50 µM |

Table 2: this compound-Induced Activation of RhoA and Downstream Signaling in Glioma Cells

| Parameter | Cell Line | Treatment | Observation | Reference |

| RhoA Activation | C6 (Rat Glioma) | 2.5 µM and 5.0 µM this compound | Dose-dependent increase in active, GTP-bound RhoA | [1] |

| Akt Phosphorylation | C6 (Rat Glioma) | 2.5 µM and 5.0 µM this compound | Dose-dependent increase in Akt phosphorylation | [1] |

| GSK3β Phosphorylation | C6 (Rat Glioma) | 2.5 µM and 5.0 µM this compound | Increased levels of phosphorylated GSK3β | [1] |

| Cell Cycle Arrest | C6 (Rat Glioma) & U251MG (Human Glioma) | This compound | G2/M phase cell cycle arrest | [1][2] |

Signaling Pathways and Molecular Interactions

The interaction of this compound with cellular signaling pathways is multifaceted. While its primary target is VEGFR-3, a significant body of evidence points to a distinct and potent effect on the RhoA pathway in glioma cells.

This compound as a VEGFR-3 Inhibitor

In many cancer cell types, such as prostate cancer, this compound functions as a canonical VEGFR-3 inhibitor.[7][8] The binding of VEGF-C to VEGFR-3 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell proliferation, migration, and survival.[8] this compound abrogates these effects by blocking the initial phosphorylation event.[7][8]

This compound-Induced Activation of the RhoA Pathway in Glioma Cells

In a surprising turn, studies on glioma cells have demonstrated that this compound induces cell rounding and G2/M cell cycle arrest through the activation of RhoA.[1][2] This effect is independent of VEGFR-3 inhibition; in fact, this compound was observed to increase VEGFR-3 phosphorylation in these cells.[1] The activation of RhoA leads to the reorganization of the actin cytoskeleton and is accompanied by the phosphorylation of Akt and GSK3β.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on the RhoA signaling pathway.

Cell Culture and this compound Treatment

-

Cell Lines: C6 rat glioma cells and U251MG human glioma cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and then diluted to the final working concentrations in the cell culture medium.

RhoA Activation Assay (Pull-down Assay)

This assay is used to specifically measure the amount of active, GTP-bound RhoA.

-

Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in a buffer containing a non-ionic detergent and protease inhibitors.

-

Incubation with Rhotekin-RBD Beads: A portion of the cell lysate is incubated with agarose beads coupled to the Rho-binding domain (RBD) of Rhotekin, a downstream effector that specifically binds to GTP-bound RhoA.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates, along with total cell lysates (input), are then subjected to SDS-PAGE and western blotting using an anti-RhoA antibody.

-

Quantification: The intensity of the bands corresponding to active RhoA is quantified and normalized to the total RhoA in the input lysates.

Western Blotting for Signaling Proteins

This technique is used to assess the phosphorylation status and total protein levels of key signaling molecules.

-

Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of Akt, GSK3β, and other proteins of interest.

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Following this compound treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histograms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Conclusion and Future Directions

The dual nature of this compound as both a VEGFR-3 inhibitor and a RhoA pathway activator highlights the complexity of small molecule inhibitors and the potential for off-target or cell-type-specific effects. For drug development professionals, this underscores the importance of comprehensive mechanistic studies to fully characterize a compound's activity profile.

Future research should focus on elucidating the precise molecular mechanism by which this compound activates RhoA in glioma cells. Identifying the upstream guanine nucleotide exchange factors (GEFs) or GTPase-activating proteins (GAPs) that are modulated by this compound will be critical. Furthermore, investigating whether this paradoxical activation of RhoA occurs in other cell types and its potential therapeutic implications, either beneficial or detrimental, will be essential for the continued development and application of this compound and related compounds.

References

- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

- 2. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ≥95% (HPLC), solid, VEGFR3 kinase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

Unraveling the Antitumor Potential of MAZ51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAZ51 is a synthetic indolinone compound that has emerged as a promising agent in cancer research due to its potent antitumor properties. Initially identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), subsequent studies have revealed a more complex mechanism of action, implicating multiple signaling pathways critical for tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of the antitumor properties of this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

This compound exerts its antitumor effects through a multi-targeted approach, primarily by inhibiting key receptor tyrosine kinases and modulating downstream signaling cascades.

Inhibition of VEGFR-3 Signaling

This compound is a potent and selective inhibitor of VEGFR-3, a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis (the formation of lymphatic vessels).[1][2] By blocking the ligand-induced autophosphorylation of VEGFR-3, this compound disrupts the signaling cascade responsible for lymphatic vessel development, which is often co-opted by tumors for metastasis.[1] In some cancer models, such as prostate cancer, this compound has been shown to inhibit the VEGF-C-induced phosphorylation of VEGFR-3.[3] This inhibition leads to the downregulation of downstream signaling pathways, notably the Akt pathway, thereby impeding cell proliferation and migration.[3]

Modulation of the Akt/GSK3β Signaling Pathway

A significant aspect of this compound's antitumor activity involves the modulation of the Akt/GSK3β signaling pathway. In prostate cancer cells, this compound treatment leads to a decrease in the phosphorylation of Akt.[3] In glioma cells, this compound has been observed to increase the phosphorylation of both Akt and GSK3β.[4] This apparent contradiction suggests that the effect of this compound on the Akt/GSK3β pathway may be cell-type specific. The activation of this pathway in glioma cells is linked to the induction of cell rounding and G2/M cell cycle arrest.[4]

Activation of the RhoA Signaling Pathway

In glioma cell lines, this compound has been shown to activate the RhoA signaling pathway.[4] This activation contributes to cytoskeletal rearrangements, leading to cell rounding and a reduction in cellular protrusions.[4] The morphological changes induced by RhoA activation are associated with the inhibition of cell proliferation and cell cycle arrest at the G2/M phase.[4]

Induction of Apoptosis and Cell Cycle Arrest

This compound has been demonstrated to inhibit the proliferation of a variety of tumor cell lines.[1][5] This anti-proliferative effect is often accompanied by the induction of apoptosis, or programmed cell death.[1][5] Furthermore, in glioma cells, this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from completing the cell division process.[4]

Quantitative Data on Antitumor Efficacy

The antitumor effects of this compound have been quantified in various preclinical models, providing valuable data for assessing its therapeutic potential.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined in several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 2.7 | [3][6] |

| LNCaP | Prostate Cancer | 6.0 | [1][7] |

| DU145 | Prostate Cancer | 3.8 | [1][7] |

| PrEC | Normal Prostate Epithelial Cells | 7.0 | [1][7] |

| B16-F10 | Melanoma | 0.05428 (24h), 0.03162 (48h), 0.01204 (72h) | [8] |

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in animal models have demonstrated the ability of this compound to significantly inhibit tumor growth in vivo.

Prostate Cancer Xenograft Model (PC-3 cells) [1][3]

| Treatment Group | Dose | Administration Route | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| This compound | 1 µM | Subcutaneous | Concentration-dependent decrease | Concentration-dependent decrease | [1][7] |

| This compound | 3 µM | Subcutaneous | Markedly lower at 2-4 weeks | Markedly lower at 2-4 weeks | [1][7] |

Rat Mammary Carcinoma Model (MT-450 cells) [5]

This compound has been shown to significantly inhibit the growth of rat mammary carcinomas.[5]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in Prostate Cancer

References

- 1. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGFR3 tyrosine kinase inhibition aggravates cisplatin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. igbmc.fr [igbmc.fr]

- 5. researchgate.net [researchgate.net]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Investigating MAZ51's inhibition of tyrosine kinases

An In-depth Technical Guide on the Inhibition of Tyrosine Kinases by MAZ51

Introduction

This compound is a synthetic, cell-permeable indolinone compound recognized for its role as a tyrosine kinase inhibitor.[1] It functions as a reversible and ATP-competitive inhibitor, primarily targeting the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1] This molecule has been instrumental in investigating the roles of VEGFR-3 in lymphangiogenesis and its pathological implications in conditions such as tumor metastasis.[1][2][3] This document provides a comprehensive overview of this compound's inhibitory action, detailing its effects on various tyrosine kinases, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Analysis of this compound Inhibition

This compound exhibits preferential inhibition of VEGFR-3 over other related tyrosine kinases. Its efficacy is concentration-dependent and varies across different cell lines. The following tables summarize the key quantitative data on its inhibitory activities.

Table 1: IC50 Values of this compound for Kinase Inhibition and Cell Viability

| Target/Process | Cell Line/System | IC50 Value | Reference |

| VEGFR-3 Activation (by VEGF-C) | In Vitro | ~1 µM | [4] |

| VEGFR-3 Phosphorylation | PAE Cells | ≤5 µM (Specific block) | [1] |

| VEGFR-2 Phosphorylation | PAE Cells | ~50 µM (Partial block) | [1][5][6] |

| PC-3 Cell Proliferation | PC-3 (Prostate Cancer) | 2.7 µM | [5][7][8] |

| PrEC Cell Viability | PrEC (Prostate Epithelial) | 7.0 µM | [6] |

| LNCaP Cell Viability | LNCaP (Prostate Cancer) | 6.0 µM | [6] |

| DU145 Cell Viability | DU145 (Prostate Cancer) | 3.8 µM | [6] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Experiment | Cell Line | Concentration | Observed Effect | Reference |

| Inhibition of VEGF-C-induced VEGFR-3 Phosphorylation | PC-3 | 3 µM | Complete blockade | [5][6][8] |

| Inhibition of VEGF-C-induced Akt Phosphorylation | PC-3 | 3 µM | Marked blockade | [5] |

| Reduction of VEGFR-3 Expression | PC-3 | 1-3 µM (48h) | Concentration-dependent decrease | [5][6] |

| G2/M Cell Cycle Arrest | C6, U251MG (Glioma) | 2.5 - 5.0 µM | Significant arrest | [9][10] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism involves the direct inhibition of VEGFR-3 autophosphorylation. In most studied systems, this action blocks downstream signaling cascades crucial for cell proliferation and migration.

VEGF-C/VEGFR-3 Signaling Pathway Inhibition

In prostate cancer cells, the binding of the ligand VEGF-C to its receptor VEGFR-3 triggers receptor dimerization and autophosphorylation. This event activates downstream signaling, predominantly through the Akt pathway, while having minimal effect on the ERK1/2 and p38 MAPK pathways.[5][7] this compound directly interferes with the initial phosphorylation of VEGFR-3, thereby inhibiting the entire cascade.[5][6]

Caption: this compound inhibits the VEGF-C/VEGFR-3 signaling pathway.

Differential Kinase Selectivity

A key characteristic of this compound is its selectivity. It preferentially inhibits VEGFR-3 at lower micromolar concentrations.[5][6] Higher concentrations are required to achieve partial inhibition of the related VEGFR-2.[1] Notably, this compound shows no significant effect on the ligand-induced autophosphorylation of other receptor tyrosine kinases such as EGFR, IGF-1R, and PDGFRβ, highlighting its specificity.[4][11]

Caption: Differential inhibitory logic of this compound on tyrosine kinases.

Experimental Protocols

The characterization of this compound's inhibitory effects relies on a series of established molecular and cellular biology techniques.

Stock Solution Preparation

-

Compound: this compound [3-(4-dimethylaminonaphthalen-1-ylmethylene)-1,3-dihydroindol-2-one].[5]

-

Stock Concentration: A stock solution of 10 mM is prepared.[5]

-

Storage: Stored appropriately and diluted to final working concentrations in cell culture medium just before use. The final DMSO concentration in assays should be kept low (e.g., <0.1%) to avoid solvent-induced effects.

Cell Culture

-